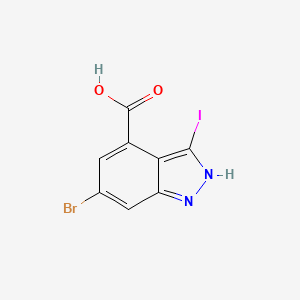

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

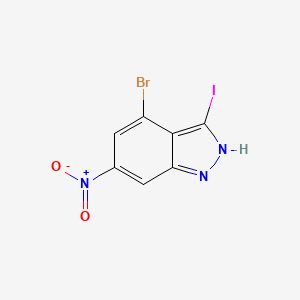

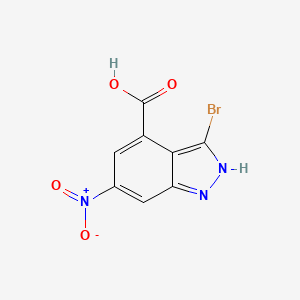

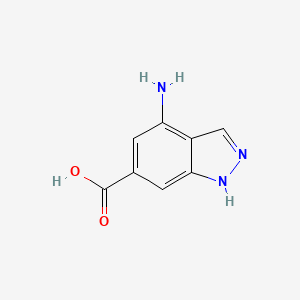

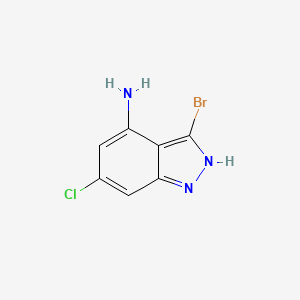

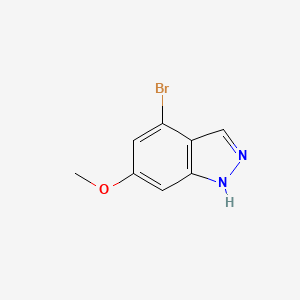

“6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H3BrIN2O2 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives, including “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid”, often involves transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

The molecular structure of “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” includes a bromine atom at the 6th position and an iodine atom at the 3rd position of the indazole ring . The carboxylic acid group is attached at the 4th position .Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in cyclization processes, which are greatly affected by the presence of hydrogen bonds .Physical And Chemical Properties Analysis

“6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” is a solid compound . It has a molecular weight of 322.93 . The compound is likely to be highly soluble in water and other polar solvents .Scientific Research Applications

Anticancer Activity

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The assessment is typically conducted using the MTT reduction assay to determine the viability of cancer cells .

Antiangiogenic Properties

Some derivatives of this compound have demonstrated significant antiangiogenic activities. They have been tested against proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, and EGF. This suggests a potential role in hindering tumor growth and metastasis by inhibiting the formation of new blood vessels that supply the tumor .

Antioxidant Effects

The indazole derivatives are also screened for their antioxidant properties. They are evaluated for their ability to scavenge free radicals like DPPH, hydroxyl, and superoxide radicals. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Synthesis of Novel Compounds

The core structure of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is used in the synthesis of novel compounds with potential medicinal applications. These include a variety of amide derivatives that are further tested for their biological activities .

Molecular Docking Studies

In silico molecular docking studies are conducted to understand the interaction between the indazole derivatives and target proteins. This helps in elucidating the structural basis behind the observed biological effects, such as anti-TNFα activity, which is important in inflammatory processes .

Development of Synthetic Approaches

Recent research has focused on developing new synthetic approaches to indazoles, including those with the 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid moiety. These methods aim to improve yields, reduce byproducts, and enhance the overall efficiency of the synthesis process .

Future Directions

The future research directions for “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” and other indazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their synthesis methods could also be optimized for large-scale production .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer, antiangiogenic, and antioxidant activities . They have shown inhibitory activity on the viability of various human cancer cell lines .

Mode of Action

Related compounds have been found to inhibit proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines can lead to a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.

Biochemical Pathways

Related compounds have been found to exhibit antioxidant activities, suggesting they may interact with oxidative stress pathways . They have shown significant hydroxyl (OH), superoxide radical (SOR), and 2,2-diphenyl-1-picryl hydrazine (DPPH) radical scavenging activities .

Result of Action

Related compounds have been found to hinder the viability of various human cancer cell lines . They have shown higher inhibitory activity on the viability of certain liver cancer cells when compared with the standard methotrexate .

properties

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJAALZKMKCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646400 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885523-77-3 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.